3-bromo-N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]benzamide
Overview
Description
3-bromo-N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]benzamide is a useful research compound. Its molecular formula is C19H21BrN2O4S and its molecular weight is 453.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.04054 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis and Imaging Applications
Radiosynthesis involving compounds with structures similar to 3-bromo-N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]benzamide has shown promising results in the development of radioiodinated ligands for imaging. One study described the radiosynthesis of a ligand with a high affinity for 5HT2-receptors, indicating potential applications in γ-emission tomography for brain imaging. The labeled compound demonstrated high affinity and selectivity for 5HT2-receptors in vitro, with significant in vivo retention in the rat frontal cortex, suggesting its utility in receptor imaging (Mertens et al., 1994).
Pharmacological Potential of Oxazol-5(4H)-ones
Research on derivatives structurally related to this compound, specifically oxazol-5(4H)-ones, has been conducted to assess their pharmacological potential. Novel oxazolones were synthesized and tested for cytotoxicity and antimicrobial activity. These studies pave the way for developing compounds with potential therapeutic applications, highlighting the diverse scientific research applications of benzamide derivatives (Rosca, 2020).
Synthesis and Characterization for Potential Therapeutic Use
Another study focused on the synthesis and characterization of novel non-peptide CCR5 antagonists, indicating the potential for developing new therapeutic agents targeting CCR5 receptors. This research demonstrates the application of such compounds in drug development, specifically for conditions where CCR5 plays a critical role (Bi, 2014).
Properties
IUPAC Name |
3-bromo-N-(2-methoxy-4-piperidin-1-ylsulfonylphenyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O4S/c1-26-18-13-16(27(24,25)22-10-3-2-4-11-22)8-9-17(18)21-19(23)14-6-5-7-15(20)12-14/h5-9,12-13H,2-4,10-11H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKRHKZJQKUCAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)NC(=O)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.